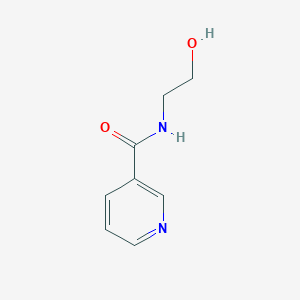
N-(2-Hydroxyethyl)nicotinamide
Cat. No. B057946
Key on ui cas rn:
6265-73-2
M. Wt: 166.18 g/mol
InChI Key: SJZLOWYUGKIWAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04200640
Procedure details


N-(2-hydroxyethyl) nicotinamide nitrate (1.145 g) was gradually added to 3 ml of fuming nitric acid which had been cooled to a temperature of from -10° to -5° C. while stirring. After stirring for an additional one hour at 0°-5° C., diethyl ether was added to the solution to precipitate 1.15 g of nitric ester of N-(2-hydroxyethyl) nicotinamide nitric acid ester as colorless crystals. The crystals were dissolved in a sodium carbonate aqueous solution and ethyl acetate was added to the solution. The ethyl acetate layer was separated, dried over sodium sulfate and evaporated under reduced pressure. The residue was crystallized from diethyl ether to give nitric ester of N-(2-hydroxyethyl) nicotinamide. Recrystallization from diethyl ether afforded colorless crystals having a melting point of 90°-92° C.
Name
N-(2-hydroxyethyl) nicotinamide nitrate
Quantity
1.145 g
Type
reactant
Reaction Step One



Identifiers


|
REACTION_CXSMILES
|
[N+]([O-])(O)=O.[OH:5][CH2:6][CH2:7][NH:8][C:9](=[O:16])[C:10]1[CH:15]=[CH:14][CH:13]=[N:12][CH:11]=1.[N+]([O-])(O)=O>C(OCC)C>[OH:5][CH2:6][CH2:7][NH:8][C:9](=[O:16])[C:10]1[CH:15]=[CH:14][CH:13]=[N:12][CH:11]=1 |f:0.1|
|
Inputs


Step One
|
Name
|
N-(2-hydroxyethyl) nicotinamide nitrate
|
|
Quantity
|
1.145 g
|
|
Type
|
reactant
|
|
Smiles
|
[N+](=O)(O)[O-].OCCNC(C1=CN=CC=C1)=O
|
|
Name
|
|
|
Quantity
|
3 mL
|
|
Type
|
reactant
|
|
Smiles
|
[N+](=O)(O)[O-]
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C(C)OCC
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
while stirring
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
had been cooled to a temperature of from -10° to -5° C.
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
After stirring for an additional one hour at 0°-5° C.
|
|
Duration
|
1 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to precipitate 1.15 g of nitric ester of N-(2-hydroxyethyl) nicotinamide nitric acid ester as colorless crystals
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
The crystals were dissolved in a sodium carbonate aqueous solution and ethyl acetate
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
was added to the solution
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The ethyl acetate layer was separated
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over sodium sulfate
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
evaporated under reduced pressure
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The residue was crystallized from diethyl ether
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
OCCNC(C1=CN=CC=C1)=O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
